Ytterbium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO,kappaO')-, (OC-6-11)-
Ytterbium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO,kappaO')-, (OC-6-11)-
Brand Name:
Vulcanchem
CAS No.:
15492-52-1
VCID:
VC21019368
InChI:
InChI=1S/3C11H20O2.Yb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3
SMILES:
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Yb]
Molecular Formula:
C33H57O6Yb
Molecular Weight:
722.8 g/mol
Ytterbium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO,kappaO')-, (OC-6-11)-
CAS No.: 15492-52-1
Cat. No.: VC21019368
Molecular Formula: C33H57O6Yb
Molecular Weight: 722.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15492-52-1 |
|---|---|
| Molecular Formula | C33H57O6Yb |
| Molecular Weight | 722.8 g/mol |
| IUPAC Name | 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;ytterbium(3+) |
| Standard InChI | InChI=1S/3C11H20O2.Yb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
| Standard InChI Key | KACMHCBXMZUMQV-UHFFFAOYSA-K |
| Isomeric SMILES | CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Yb] |
| SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Yb] |
| Canonical SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Yb+3] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator